4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
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Overview
Description
4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes hydroxy, phenyl, and pyrazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with 3-hydroxybutanal under acidic conditions to yield the desired pyrazolidine-3,5-dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microreactor technology can enhance the reaction rates and improve the overall yield by providing better control over reaction parameters such as temperature, pressure, and mixing.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-butylphthalide: Similar in structure but lacks the pyrazolidine-3,5-dione moiety.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but differs in the rest of the structure.
3-(4-Hydroxyphenyl)propionic acid: Another compound with a hydroxyphenyl group but with a different overall structure.
Uniqueness
4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione is unique due to its combination of hydroxy, phenyl, and pyrazolidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7720-49-2 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(3-hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)7-12-17-18(24)20(14-5-3-2-4-6-14)21(19(17)25)15-8-10-16(23)11-9-15/h2-6,8-11,13,17,22-23H,7,12H2,1H3 |
InChI Key |
AWFVSXJFPUQEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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